REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[Br:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[C:16]([S:21][CH3:22])[N:15]=[C:14]2O.O=P(Cl)(Cl)[Cl:26]>>[Br:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[C:16]([S:21][CH3:22])[N:15]=[C:14]2[Cl:26]
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Name
|
|
Quantity
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0.65 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
500 mg
|
Type
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reactant
|
Smiles
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BrC=1C=C2C(=NC(=NC2=CC1)SC)O
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Name
|
|
Quantity
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6.5 mL
|
Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
|
The POCl3 was removed under reduced pressure
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Type
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ADDITION
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Details
|
The residue was diluted with EtOAc (30 ml)
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Type
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ADDITION
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Details
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poured onto ice
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Type
|
WASH
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Details
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The organic layer was washed twice with brine (2×30 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C(=NC(=NC2=CC1)SC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |